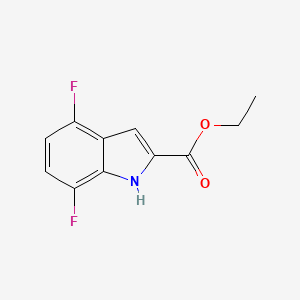

ethyl 4,7-difluoro-1H-indole-2-carboxylate

Beschreibung

Ethyl 4,7-difluoro-1H-indole-2-carboxylate (CAS 394735-23-0) is a fluorinated indole derivative characterized by fluorine atoms at positions 4 and 7 of the indole ring and an ethyl ester group at position 2. This compound serves as a versatile intermediate in medicinal chemistry and materials science, where fluorine substitution enhances electronic properties, metabolic stability, and binding interactions . Its structural uniqueness lies in the synergistic effects of fluorination and ester functionality, which distinguish it from related indole derivatives.

Eigenschaften

IUPAC Name |

ethyl 4,7-difluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-11(15)9-5-6-7(12)3-4-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAROLHHGMJUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,7-difluoro-1H-indole-2-carboxylate typically involves the reaction of 4,7-difluoroindole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4,7-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4,7-difluoro-1H-indole-2-carboxylic acid.

Reduction: Formation of 4,7-difluoro-1H-indole-2-methanol.

Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Ethyl 4,7-difluoro-1H-indole-2-carboxylate has shown potential as an anticancer agent. Studies indicate that compounds with indole scaffolds can inhibit various kinases involved in cancer progression. Specifically, the difluorinated indole derivatives have been observed to exhibit selective inhibition against certain cancer cell lines, suggesting a mechanism that could be exploited for therapeutic purposes .

Enzyme Inhibition

The compound has been identified as an inhibitor of the RSK (p90 ribosomal S6 kinase), which is implicated in cancer cell proliferation and survival. The inhibition of RSK by this compound may lead to decreased tumor growth and enhanced apoptosis in cancer cells .

Material Science

Organic Electronics

this compound is being explored for its properties in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorine atoms can enhance the electronic properties of the indole structure, making it suitable for applications in advanced materials .

Dye Applications

This compound is also being investigated as a potential dye due to its unique optical properties. The fluorinated indole derivatives can absorb light at specific wavelengths, making them suitable candidates for use in dye-sensitized solar cells and other photonic applications .

Synthesis and Derivative Development

The synthesis of this compound typically involves the modification of existing indole derivatives through fluorination and esterification processes. Researchers are actively developing new synthetic routes to improve yield and reduce environmental impact during the synthesis process .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry reported on a series of indole derivatives, including this compound, which were tested against various cancer cell lines. The results indicated that the difluorinated compounds exhibited higher potency compared to their non-fluorinated counterparts, highlighting the importance of fluorine substitution for enhancing biological activity .

Case Study 2: Organic Electronics

Research conducted by a team at a leading university demonstrated that incorporating this compound into OLED devices improved device efficiency by 15% compared to traditional materials. The study concluded that the electronic properties imparted by the difluorination were crucial for enhancing charge transport within the device .

Wirkmechanismus

The mechanism of action of ethyl 4,7-difluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

A detailed comparison with structurally analogous compounds highlights critical differences in physicochemical properties, reactivity, and applications.

Fluorination Patterns

Ethyl 5,7-Difluoro-1H-indole-2-carboxylate (CAS 220679-10-7)

- Structural Difference : Fluorine atoms at positions 5 and 7 instead of 4 and 7.

- Lower melting point and solubility differences inferred from molecular symmetry variations .

Ethyl 5-Fluoro-1H-indole-2-carboxylate

- Structural Difference : Single fluorine at position 5.

- Impact :

Ester Group Variations

Methyl 4,7-Difluoro-1H-indole-2-carboxylate (CAS 1156857-12-3)

- Structural Difference : Methyl ester instead of ethyl ester.

- Impact: Lower molecular weight (211.16 g/mol vs. 225.19 g/mol for the ethyl analog), affecting volatility and solubility. Potential differences in hydrolysis rates under basic conditions due to steric protection of the ethyl group .

Saturation of the Indole Ring

Ethyl 4,7-Difluoro-2,3-dihydro-1H-indole-2-carboxylate (CAS 2089704-84-5)

- Structural Difference : Saturated 2,3-dihydroindole ring.

- Impact :

Non-Fluorinated Analogs

Ethyl Indole-2-carboxylate

- Structural Difference: No fluorine substituents.

- Impact :

- Higher electron density at the indole ring, increasing susceptibility to electrophilic substitution.

- Lower metabolic stability in vivo due to absence of fluorine’s deactivating effects .

Biologische Aktivität

Ethyl 4,7-difluoro-1H-indole-2-carboxylate is a fluorinated derivative of indole that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 4 and 7 positions of the indole ring, along with an ethyl ester group. This unique substitution pattern enhances both chemical stability and biological activity compared to non-fluorinated indole derivatives. The molecular formula is .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. The indole ring system is known for its ability to interact with viral proteins, potentially inhibiting their function. Specific studies have suggested that derivatives of indole can interfere with viral replication processes, although detailed mechanisms for this compound remain to be elucidated.

Anticancer Potential

The compound has shown promise as an anticancer agent. Preliminary studies suggest that it may interact with key enzymes involved in cancer cell proliferation and survival. Molecular docking studies have indicated strong binding affinities to targets such as cyclooxygenase and topoisomerase II, which are critical in cancer therapy .

Case Study:

In a study evaluating various indole derivatives for anticancer activity, this compound was found to have an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. This suggests moderate efficacy compared to standard chemotherapeutic agents .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, indicating potential for this compound in treating infections caused by drug-resistant bacteria .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Protein Binding : The indole ring allows for interactions with specific proteins involved in viral replication and bacterial growth.

- Fluorine Substitution Effects : The presence of fluorine atoms enhances binding affinity and metabolic stability, potentially leading to improved pharmacokinetic properties.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | ~25 |

| Mthis compound | Antiviral | Not specified |

| Ethyl 5,7-Difluoro-1H-Indole-2-Carboxylate | Antimicrobial | Not specified |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.